![molecular formula C15H14N2O4S B2466536 N-(5-acetyl-4-methylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477554-72-6](/img/structure/B2466536.png)
N-(5-acetyl-4-methylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thiazole, which is a heterocyclic compound with a five-membered C3NS ring . Thiazoles are known for their diverse biological activities and are part of important synthetic and naturally occurring molecules .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit various biological activities, including antimicrobial and anticancer properties . The exact chemical reactions would depend on the specific substituents in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be determined using techniques such as NMR, IR, and elemental analysis .Applications De Recherche Scientifique
Synthesis and Characterization
Research on related compounds involves the synthesis and characterization of various derivatives, exploring their chemical properties and potential applications. For instance, a study detailed the synthesis and antioxidant activities of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, indicating the potential for antioxidant applications of similar compounds (Ahmad et al., 2012).
Biological Activities
Several studies have explored the biological activities of compounds with structural elements similar to N-(5-acetyl-4-methylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide. For example, the antiviral and antibacterial properties of certain thiazole C-nucleosides were examined, suggesting the potential for antimicrobial research applications (Srivastava et al., 1977).
Antioxidant Properties
The investigation into the antioxidant capacity of various synthetic compounds, including the study of 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, highlights the potential for compounds like this compound to be used in studies related to oxidative stress and related disorders (Yüksek et al., 2015).
Chemical Properties and Mechanisms
Research on the electrochemical properties and mechanisms of benzimidazole derivatives, as seen in the study of albendazole, provides a framework for understanding the reactivity and potential electrochemical applications of structurally related compounds. This includes exploring their behavior as electrophiles or nucleophiles in various chemical reactions (Gibson et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-8-13(9(2)18)22-15(16-8)17-14(19)10-3-4-11-12(7-10)21-6-5-20-11/h3-4,7H,5-6H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQWTLPUCYSBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC3=C(C=C2)OCCO3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
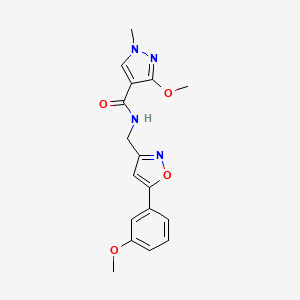
![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2466454.png)
![N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2466459.png)
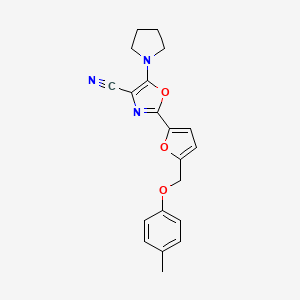
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2466461.png)
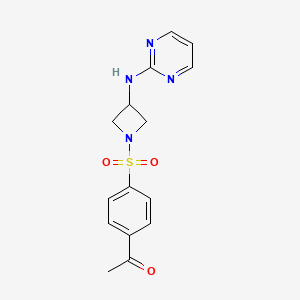
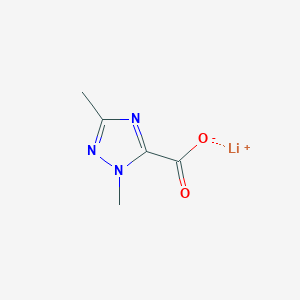

![N-(4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2466468.png)
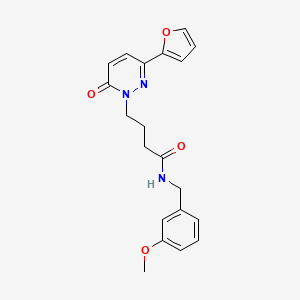
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2466472.png)
![N-[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2466474.png)
![3-cyclopentyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2466475.png)
![6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2466476.png)
